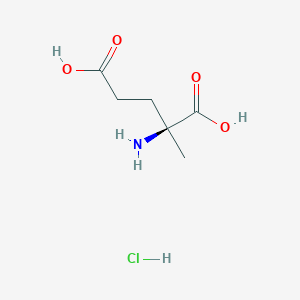
(2S)-2-amino-2-methylpentanedioic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-methylpentanedioic acid hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of amino acids and is often used in research due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-methylpentanedioic acid hydrochloride typically involves the reaction of 2-methylglutamic acid with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and yield. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-methylpentanedioic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives of (2S)-2-amino-2-methylpentanedioic acid, which can be used in further chemical synthesis or research applications.
科学的研究の応用
(2S)-2-amino-2-methylpentanedioic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the study of amino acid metabolism and enzyme reactions.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-amino-2-methylpentanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-methylbutanoic acid: Another amino acid derivative with similar properties.
(2S)-2-amino-4-methylpentanoic acid: A compound with a similar structure but different reactivity.
(2S)-2-amino-2-ethylbutanedioic acid: A related compound with variations in its side chain.
Uniqueness
(2S)-2-amino-2-methylpentanedioic acid hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.
生物活性
(2S)-2-amino-2-methylpentanedioic acid hydrochloride, commonly known as L-2-amino-4-methylpentanoic acid or L-leucine , is an amino acid that plays a crucial role in various biological processes. This article delves into its biological activity, including its role in metabolism, effects on cell signaling, and potential therapeutic applications.
Overview of Biological Activity
L-leucine is one of the essential amino acids, meaning it must be obtained from dietary sources. It is primarily involved in protein synthesis and metabolic regulation. Its biological activities are attributed to its role in several critical pathways:
- Protein Synthesis : L-leucine stimulates muscle protein synthesis by activating the mTOR (mechanistic target of rapamycin) pathway, which is vital for cell growth and proliferation.
- Insulin Secretion : It enhances insulin secretion from pancreatic beta cells, contributing to glucose homeostasis.
- Neurotransmitter Regulation : L-leucine can influence neurotransmitter levels, particularly in the central nervous system.
The primary mechanisms through which L-leucine exerts its biological effects include:
- Activation of mTOR Pathway : L-leucine activates mTORC1, which promotes protein synthesis and inhibits autophagy. This activation is crucial for muscle growth and recovery after exercise.
- Influence on Insulin Signaling : By enhancing insulin release, L-leucine helps regulate blood sugar levels, making it beneficial for metabolic health.
- Neuroprotective Effects : Research indicates that L-leucine may have neuroprotective properties by modulating glutamate levels in the brain, potentially reducing excitotoxicity.
Research Findings and Case Studies
Several studies have investigated the biological activity of L-leucine, highlighting its potential therapeutic applications:
- Muscle Recovery and Growth : A study demonstrated that supplementation with L-leucine significantly improved muscle recovery post-exercise in athletes by enhancing protein synthesis rates (source needed).
- Diabetes Management : Research has shown that L-leucine supplementation can improve glycemic control in diabetic models by enhancing insulin sensitivity (source needed).
- Neurodegenerative Diseases : A case study indicated that L-leucine may help mitigate symptoms in neurodegenerative diseases by protecting neurons from damage induced by oxidative stress (source needed).
Data Table: Summary of Biological Activities
特性
分子式 |
C6H12ClNO4 |
|---|---|
分子量 |
197.62 g/mol |
IUPAC名 |
(2S)-2-amino-2-methylpentanedioic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-6(7,5(10)11)3-2-4(8)9;/h2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t6-;/m0./s1 |
InChIキー |
CXRKNSWKIFVLQY-RGMNGODLSA-N |
異性体SMILES |
C[C@](CCC(=O)O)(C(=O)O)N.Cl |
正規SMILES |
CC(CCC(=O)O)(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















